(E)-N'-benzylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-benzylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a naphthalen-1-yl group and a benzylidene moiety. Its synthesis typically involves the condensation of 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde derivatives under acidic conditions, often using ethanol as a solvent and acetic acid as a catalyst . Characterization methods include FT-IR, NMR, ESI-MS, and X-ray crystallography, with computational studies (e.g., DFT) providing insights into electronic properties and molecular interactions .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(25-22-14-15-7-2-1-3-8-15)20-13-19(23-24-20)18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H,23,24)(H,25,26)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWQGMPAXVYBDA-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used as fungicides, suggesting that their targets may be enzymes or structures unique to fungi.
Mode of Action
It is known that similar compounds inhibit the growth of fungi by affecting their cellular structures and functions.
Biochemical Pathways
The compound likely affects several biochemical pathways, leading to the inhibition of fungal growth. These could include pathways related to cell wall synthesis, metabolism, and other essential cellular processes.
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific substance after administration, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion.
Result of Action
The result of the compound’s action is likely the inhibition of fungal growth. This could be due to a variety of effects on the fungi, such as disruption of cell wall synthesis, interference with metabolic processes, or other mechanisms.
Biological Activity
(E)-N'-benzylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial activity. In a comparative analysis of various derivatives, this compound has shown promising results against several pathogens:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Excellent against Staphylococcus aureus and Staphylococcus epidermidis |
| 10 | Not specified | Active against Gram-positive bacteria |
| 4a | Not specified | Active against Gram-negative bacteria |
The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been investigated. In vivo studies using carrageenan-induced paw edema in rats demonstrated that compounds with electron-donating groups exhibited greater anti-inflammatory effects compared to those with electron-withdrawing groups. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various assays:
- Cell Line Studies : The compound showed significant cytotoxicity against multiple cancer cell lines, including A-431 and Jurkat cells.
- IC50 Values : The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent.
Table: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| A-431 | < 10 | More potent than doxorubicin |
| Jurkat | < 10 | Comparable to standard treatments |
The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity .
Chemical Reactions Analysis
Cyclization Reactions
Under oxidative or catalytic conditions, the hydrazone undergoes cyclization to form pyrazolo[1,5-a]pyrimidines or triazine derivatives , though direct evidence for this compound is limited. For analogous pyrazole carbohydrazides, cyclization with thioglycolic acid or malononitrile yields fused heterocycles .
Coordination with Metal Ions
The compound acts as a tridentate ligand , coordinating via:
- Pyrazole ring nitrogen (N1),
- Hydrazone nitrogen (N2),
- Carbonyl oxygen (O1).
Reported complexes with Cu(II) , Fe(III) , and Zn(II) show enhanced biological activity .
Example Reaction with Cu(II): \text{Compound}+\text{Cu NO}_3\text{ }_2\rightarrow [\text{Cu L H}_2\text{O }_2]^{2+}\(\text{L ligand})Characterized by IR (shift in ν(N–H) and ν(C=O)) and UV-Vis spectroscopy .
Reactivity Under Reductive Conditions
The azomethine (–CH=N–) group is susceptible to reduction. Treatment with NaBH₄ or LiAlH₄ reduces the imine bond to a –CH₂–NH– linkage, yielding N'-benzyl-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (secondary amine derivative) .
Reaction Scheme:
Acid/Base-Mediated Hydrolysis
The hydrazone bond hydrolyzes in strong acidic (HCl) or basic (NaOH) conditions, regenerating the parent carbohydrazide and benzaldehyde derivative .
Photochemical Reactivity
The naphthalene moiety enables π→π* transitions, making the compound photosensitive. Under UV light, cis-trans isomerization of the hydrazone group has been observed in similar systems .
Key Spectral Data for Reaction Monitoring
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) enhance solubility and influence HOMO-LUMO gaps, as seen in (E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .
- Electron-withdrawing groups (e.g., Cl, NO₂) improve thermal stability and alter dipole moments, as demonstrated in (E)-N′-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide and nitro-substituted derivatives .
- Hydroxyl and naphthyl groups facilitate intermolecular hydrogen bonding and π-π interactions, critical for protein-ligand binding in biological applications .
Antimicrobial and Enzyme Inhibition
- (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide exhibits inhibitory activity against endoplasmic reticulum aminopeptidases (ERAP1/2), with a molecular weight of ~450 and xlogP > 5, indicating high lipophilicity .
- N9-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives show potent DNA gyrase inhibition, particularly against Staphylococcus aureus, with docking studies revealing interactions at the enzyme active site .
Anticancer Potential
- (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide induces apoptosis in A549 lung cancer cells, highlighting the role of chlorophenyl and tert-butyl groups in enhancing cytotoxicity .
Computational and Spectroscopic Insights
- DFT Studies : Compounds like (E)-N′-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide exhibit lower HOMO-LUMO gaps (4.5–5.0 eV), correlating with higher reactivity .
- Vibrational Spectroscopy : Methoxy-substituted derivatives show distinct C=O and N-H stretching frequencies, influenced by electronic effects of substituents .
- Molecular Docking : Hydroxynaphthyl-substituted analogs demonstrate strong binding to Ser342 in ERAP1 via CH···O hydrogen bonds .
Q & A
Q. What are the standard synthetic protocols for (E)-N'-benzylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves a condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and an aromatic aldehyde (e.g., benzaldehyde derivatives) under reflux in ethanol or methanol. Key steps include:
- Hydrazide preparation : Reacting pyrazole derivatives with hydrazine hydrate.
- Schiff base formation : Condensation with aldehydes under acidic or neutral conditions. Characterization is performed via FT-IR (to confirm imine bond formation), 1H/13C NMR (to verify substituent positions), ESI-MS (for molecular mass validation), and single-crystal X-ray diffraction (for structural elucidation) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the hydrazone bond) .
- NMR (1H/13C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- X-ray crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., π-π stacking in naphthyl groups) .
Advanced Questions
Q. How do computational methods like DFT contribute to understanding its electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311G** level is used to:
- Predict HOMO-LUMO energies (e.g., HOMO localized on the naphthyl group, LUMO on the pyrazole ring), indicating charge-transfer potential .
- Simulate vibrational frequencies (validated against experimental IR data) .
- Model solvation effects via IEFPCM or SCRF methods to study polarity and reactivity in aqueous environments .
Q. What are the challenges in correlating in vitro bioactivity with structural features?
Discrepancies arise due to:
- Substituent effects : Hydroxyl groups (e.g., in ) enhance antioxidant activity via H-bonding, while dichloro/methoxy groups () alter hydrophobic interactions with biological targets .
- Crystal packing : Variations in π-π stacking (observed via X-ray) may influence solubility and bioavailability .
- Methodological variability : Differences in assay conditions (e.g., cell lines, concentration ranges) complicate cross-study comparisons .
Q. How do molecular docking studies inform its potential as a therapeutic agent?
Docking against targets like DNA gyrase () or cyclooxygenase-2 (COX-2) reveals:
- Binding affinities : Calculated ΔG values (e.g., −8.2 kcal/mol) suggest strong interactions with enzyme active sites.
- Key interactions : Hydrogen bonds with catalytic residues (e.g., Arg90 in COX-2) and hydrophobic contacts with aromatic pockets .
- Structure-activity relationships : Substituents like methoxy or nitro groups optimize steric and electronic complementarity .
Data Contradiction Analysis
Q. Why do similar pyrazole-carbohydrazide derivatives exhibit divergent biological activities?
- Case Study : The hydroxyl group in ’s compound confers antioxidant activity, whereas dichloro substituents in prioritize antimicrobial action via membrane disruption .
- Theoretical vs. Experimental : DFT-predicted dipole moments may not fully explain solubility trends due to unaccounted crystal lattice effects .
Methodological Recommendations
Q. How to optimize reaction yields for analogues with bulky substituents?
- Use microwave-assisted synthesis to reduce reaction time and improve purity.
- Employ TLC monitoring with ethyl acetate/hexane (3:7) to track intermediate formation .
- Purify via column chromatography (silica gel, gradient elution) .
Q. What experimental strategies validate proposed mechanisms of action?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) .
- ROS scavenging tests : Use DPPH/ABTS assays for antioxidant activity quantification .
- In silico ADMET profiling : Predict pharmacokinetics (e.g., LogP = 3.2) to guide in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
